molecular formula C12H7F3N2 B14116834 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B14116834
M. Wt: 236.19 g/mol
InChI Key: DPOPGKSYWMXCSW-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of 4-trifluoromethylstyrene with suitable reagents. One common method includes the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction . Another approach involves the use of α-bromo ketones and aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarboxylate

Uniqueness

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups on the cyclopropane ring, which can participate in various chemical reactions and provide additional sites for functionalization. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H7F3N2

Molecular Weight

236.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-11(10,6-16)7-17/h1-4,10H,5H2

InChI Key

DPOPGKSYWMXCSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C#N)C#N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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